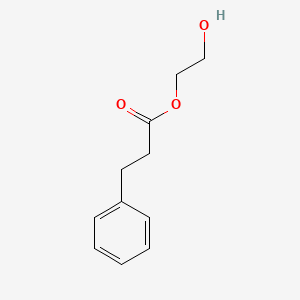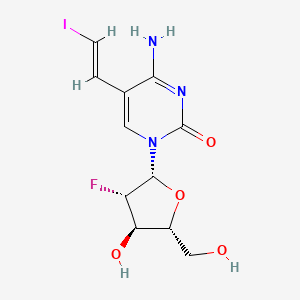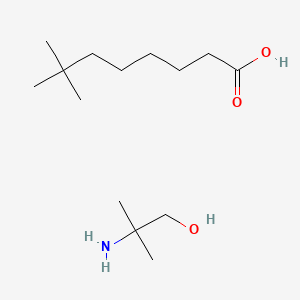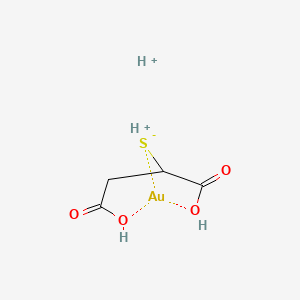
Dihydrogen (mercaptosuccinato(3-))aurate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrogen (mercaptosuccinato(3-))aurate(2-) is a pale yellow solid that is soluble in water and some organic solvents. It is a gold complex, typically exhibiting the characteristic properties of gold, such as catalytic and optical properties . This compound is often used as a catalyst in various chemical reactions due to its unique properties.
Métodos De Preparación
The synthesis of Dihydrogen (mercaptosuccinato(3-))aurate(2-) involves the reaction of gold salts with mercaptosuccinic acid under controlled conditions. The reaction typically occurs in an aqueous medium, and the product is isolated by precipitation or crystallization . Industrial production methods may involve large-scale batch reactors where the reaction conditions such as temperature, pH, and concentration of reactants are carefully controlled to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Dihydrogen (mercaptosuccinato(3-))aurate(2-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different gold oxidation states.
Reduction: It can be reduced to elemental gold under certain conditions.
Substitution: Ligand substitution reactions can occur where the mercaptosuccinate ligand is replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dihydrogen (mercaptosuccinato(3-))aurate(2-) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and various chemical reactions.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent.
Medicine: Explored for its anti-cancer properties and potential use in drug delivery systems.
Industry: Utilized in the production of fine chemicals and materials due to its catalytic properties.
Mecanismo De Acción
The mechanism by which Dihydrogen (mercaptosuccinato(3-))aurate(2-) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The gold center can coordinate with sulfur-containing groups in proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various cellular pathways, making it a potential therapeutic agent .
Comparación Con Compuestos Similares
Similar compounds to Dihydrogen (mercaptosuccinato(3-))aurate(2-) include other gold complexes such as:
Dihydrogen (chloroaurate(1-)): Another gold complex with different ligands.
Dihydrogen (tetrachloroaurate(3-)): A gold complex with chloride ligands.
Dihydrogen (cyanidoaurate(1-)): A gold complex with cyanide ligands. Dihydrogen (mercaptosuccinato(3-))aurate(2-) is unique due to its mercaptosuccinate ligand, which imparts specific properties such as enhanced solubility and reactivity.
Propiedades
Número CAS |
24145-43-5 |
|---|---|
Fórmula molecular |
C4H7AuO4S+ |
Peso molecular |
348.13 g/mol |
Nombre IUPAC |
1,4-dihydroxy-1,4-dioxobutane-2-thiolate;gold;hydron |
InChI |
InChI=1S/C4H6O4S.Au/c5-3(6)1-2(9)4(7)8;/h2,9H,1H2,(H,5,6)(H,7,8);/p+1 |
Clave InChI |
LRJBQNPYJJIASE-UHFFFAOYSA-O |
SMILES canónico |
[H+].[H+].C(C(C(=O)O)[S-])C(=O)O.[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


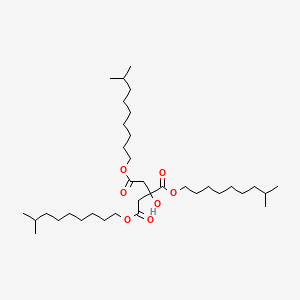
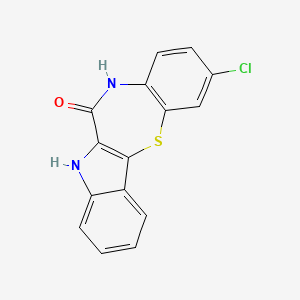
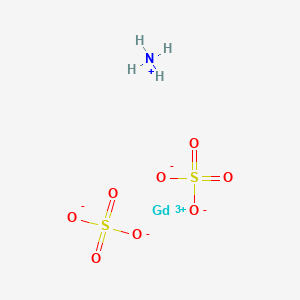
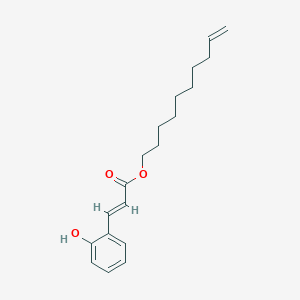
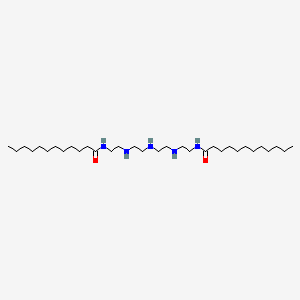

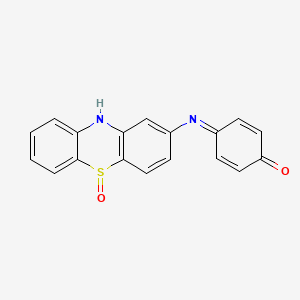
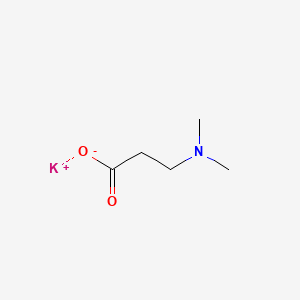
![3,5,6,7,12-pentazapentacyclo[11.8.0.03,11.04,8.015,20]henicosa-1(21),4,7,9,11,13,15,17,19-nonaen-2-one](/img/structure/B12667608.png)
